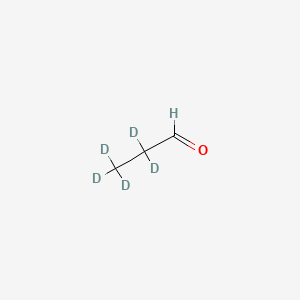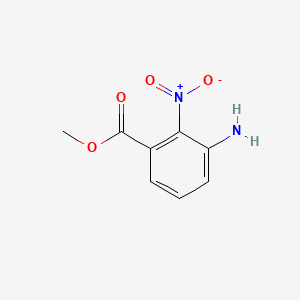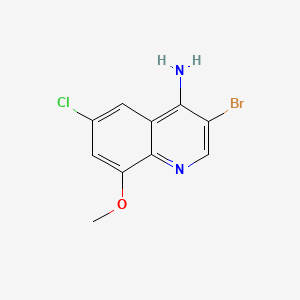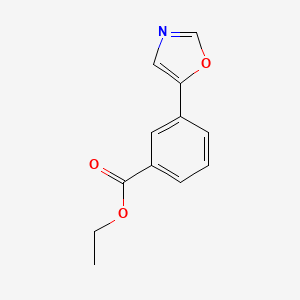
4-Amino-8-bromo-3-chloro-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-bromo-3-chloro-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. . This compound, with its unique substitution pattern, offers interesting properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-bromo-3-chloro-6-methylquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 6-methylquinoline, followed by amination at the 4-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-8-bromo-3-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with altered properties.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, halogenating agents, and amines are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Amino-8-bromo-3-chloro-6-methylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-8-bromo-3-chloro-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites, thereby modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 8-Bromo-3-methylquinoline
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Comparison: Compared to these similar compounds, 4-Amino-8-bromo-3-chloro-6-methylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, bromo, and chloro groups in specific positions allows for versatile chemical modifications and potential biological activities .
Eigenschaften
CAS-Nummer |
1211795-90-2 |
|---|---|
Molekularformel |
C10H8BrClN2 |
Molekulargewicht |
271.542 |
IUPAC-Name |
8-bromo-3-chloro-6-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8BrClN2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14) |
InChI-Schlüssel |
VZNDVEUFBXHSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)N)Br |
Synonyme |
4-Amino-8-bromo-3-chloro-6-methylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)




![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)




